5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride
CAS No.: 1423026-14-5
Cat. No.: VC2865185
Molecular Formula: C10H12ClF2NO
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423026-14-5 |
|---|---|
| Molecular Formula | C10H12ClF2NO |
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | 5-(3,4-difluorophenyl)pyrrolidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H11F2NO.ClH/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H |
| Standard InChI Key | PFZOKPFCEFRZMJ-UHFFFAOYSA-N |
| SMILES | C1C(CNC1C2=CC(=C(C=C2)F)F)O.Cl |
| Canonical SMILES | C1C(CNC1C2=CC(=C(C=C2)F)F)O.Cl |
Introduction
Chemical Identity and Structure
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1423026-14-5 |
| Molecular Formula | C10H12ClF2NO |
| Molecular Weight | 235.66 g/mol |
| Structural Features | Pyrrolidine ring, 3,4-difluorophenyl group, hydroxyl group |
| Salt Form | Hydrochloride |
The structure consists of a pyrrolidine ring with a hydroxyl group at the 3-position and a 3,4-difluorophenyl substituent at the 5-position. The compound exists as the hydrochloride salt, which typically enhances its stability and solubility in aqueous media compared to the free base form.
Mechanism of Action and Biological Significance
The biological activity of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride primarily involves its interaction with specific biological targets such as enzymes or receptors.
Key Structural Elements Contributing to Activity
The compound's effectiveness in biological systems relies on several key structural features:
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The difluorophenyl group enhances binding affinity due to its electron-withdrawing nature, creating favorable interactions with complementary regions in target proteins
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The hydroxyl group at the 3-position of the pyrrolidine ring may participate in hydrogen bonding with active sites on target proteins
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The pyrrolidine ring provides a rigid scaffold that positions functional groups in specific orientations optimal for target binding
Neuropharmacological Relevance
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride has shown promise in investigations related to cortical catecholaminergic neurotransmission. This suggests potential roles in modulating neurotransmitter systems involving dopamine and norepinephrine, which are crucial for various neurological functions.
The compound may contribute to elucidating these neurotransmitters' roles in multiple neurological processes, including:
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Mood regulation
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Cognitive function
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Motor control
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Attention and focus
This neuropharmacological profile makes it valuable in medicinal chemistry studies aimed at drug discovery, particularly for conditions involving dysregulation of catecholaminergic systems.
Analytical Characterization Techniques
Several analytical techniques are employed to characterize and study 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride, providing insights into its structural characteristics and functional groups.
Infrared Spectroscopy (IR)
IR spectroscopy helps identify functional groups present in the molecule, including:
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The hydroxyl group (broad peak around 3200-3400 cm-1)
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The C-F bonds (strong peaks between 1000-1400 cm-1)
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The pyrrolidine N-H stretch (if unsubstituted at nitrogen)
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques are likely used to assess the purity of synthesized 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride and to separate it from potential impurities or reaction byproducts.
Research Applications
5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride serves as a valuable research tool with several important applications in scientific investigation.
Neuroscience Research
The compound has garnered particular attention for its potential in elucidating the roles of dopamine and norepinephrine in various neurological processes. These neurotransmitters are implicated in numerous brain functions, and compounds that modulate their activity are valuable for understanding both normal brain function and pathological states.
By modulating cortical catecholaminergic neurotransmission, 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride may help researchers investigate:
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Synaptic transmission mechanisms
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Receptor binding and activation
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Neurotransmitter release and reuptake processes
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Neural circuit function
Comparison with Structurally Related Compounds
Comparing 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride with structurally related compounds provides valuable context for understanding its unique properties and potential applications.
Structural Analogs and Their Properties
Structure-Activity Relationships
The comparison with related compounds highlights how subtle structural modifications can significantly impact biological activity:
These structure-activity relationships provide valuable guidance for future medicinal chemistry efforts aimed at optimizing this scaffold for specific therapeutic applications.
Future Research Directions
The unique structural and pharmacological properties of 5-(3,4-Difluorophenyl)pyrrolidin-3-ol hydrochloride suggest several promising avenues for future research:
Mechanism Elucidation
More detailed investigations into the compound's specific molecular targets and precise mechanisms of action could enhance our understanding of how it modulates catecholaminergic neurotransmission.
Structure-Activity Relationship Studies
Synthesis and testing of structural analogs could help establish comprehensive structure-activity relationships, potentially leading to derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
Therapeutic Development
Based on its pharmacological profile, further exploration of potential therapeutic applications in conditions involving dysregulation of catecholaminergic systems might yield valuable new drug candidates.
Synthetic Methodology Improvement
Development of more efficient and scalable synthetic routes could facilitate broader access to this compound and its analogs for research purposes.
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